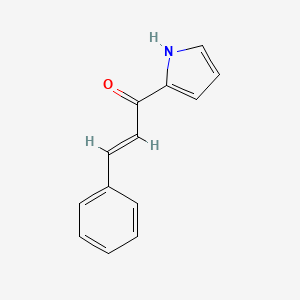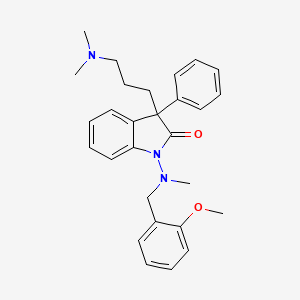![molecular formula C13H11NO B12008369 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one CAS No. 59614-96-9](/img/structure/B12008369.png)
3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one is a heterocyclic compound that features a fused ring system combining naphthalene and azepine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with azepine precursors under controlled conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, high-pressure reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
Aplicaciones Científicas De Investigación
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene-based structures but different functional groups.
Azepines: Compounds with similar azepine rings but lacking the fused naphthalene structure.
Dihydroazepines: Compounds with similar dihydroazepine rings but different substituents.
Uniqueness
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
59614-96-9 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
10-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one |
InChI |
InChI=1S/C13H11NO/c15-12-8-7-10-4-1-3-9-5-2-6-11(14-12)13(9)10/h1-6H,7-8H2,(H,14,15) |
Clave InChI |
LEKVQZIPZIJLRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=CC=CC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)


![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
